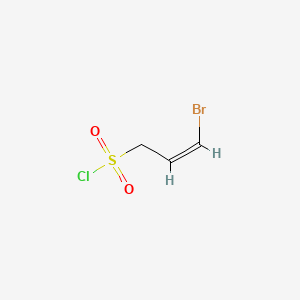

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

CAS No.: 1937253-54-7

Cat. No.: VC18045206

Molecular Formula: C3H4BrClO2S

Molecular Weight: 219.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1937253-54-7 |

|---|---|

| Molecular Formula | C3H4BrClO2S |

| Molecular Weight | 219.49 g/mol |

| IUPAC Name | (Z)-3-bromoprop-2-ene-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1- |

| Standard InChI Key | XRVUKQKOWRSTOH-UPHRSURJSA-N |

| Isomeric SMILES | C(/C=C\Br)S(=O)(=O)Cl |

| Canonical SMILES | C(C=CBr)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Core Structural Features

(2Z)-3-Bromoprop-2-ene-1-sulfonyl chloride belongs to the class of allylic sulfonyl chlorides, distinguished by its Z-stereochemistry at the double bond between C2 and C3. The sulfonyl chloride group () at position 1 and the bromine atom at position 3 create a highly polarized molecular framework, predisposing the compound to nucleophilic substitution and elimination reactions .

Key Structural Data:

-

Molecular Formula:

-

SMILES Notation:

The Z-configuration is critical for its spatial arrangement, influencing reactivity patterns compared to its E-isomer.

Computed Physicochemical Properties

PubChem-derived computational data provide insights into the compound’s behavior in solution and its interaction with biological systems:

| Property | Value | Relevance |

|---|---|---|

| XLogP3 | 1.4 | Moderate lipophilicity |

| Hydrogen Bond Donors | 0 | Low polarity |

| Topological Polar Surface Area | 42.5 Ų | Moderate solubility in polar solvents |

| Rotatable Bond Count | 2 | Conformational flexibility |

These properties suggest that the compound may penetrate lipid membranes but requires polar solvents for dissolution .

Nomenclature and Identifiers

Systematic Naming

The IUPAC name (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride explicitly denotes:

-

The Z-configuration of the double bond.

-

The sulfonyl chloride group at position 1.

-

The bromine substituent at position 3.

Registry Identifiers

These identifiers facilitate unambiguous referencing in regulatory and research contexts.

| Hazard Class | Category | Pictogram |

|---|---|---|

| Acute Oral Toxicity | 4 | ⚠️ |

| Skin Corrosion/Irritation | 1B | ⚠️ |

| Respiratory Irritation | 3 | ⚠️ |

Precautionary Measures

Handling protocols emphasize:

-

Avoiding inhalation or skin contact (P280).

-

Immediate rinsing after exposure (P305+P354+P338).

Related Compounds and Analogues

The compound’s structural relatives exhibit variations in halogens or stereochemistry, altering their reactivity:

| Compound | Structural Difference | Key Property Differences |

|---|---|---|

| 3-Iodoprop-2-ene-1-sulfonyl chloride | Iodine replaces bromine | Higher molecular weight, enhanced leaving-group ability |

| (2E)-3-Bromoprop-2-ene-1-sulfonyl chloride | E-stereochemistry | Altered spatial orientation, reactivity |

| 3-Chloroprop-2-ene-1-sulfonyl chloride | Chlorine replaces bromine | Lower molecular weight, reduced stability |

The Z-isomer’s stereochemistry may favor specific reaction pathways, such as stereoselective additions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume